molecular formula C15H10N4S B1309483 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol CAS No. 3455-46-7

5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol

Cat. No.: B1309483
CAS No.: 3455-46-7
M. Wt: 278.3 g/mol
InChI Key: CSVJMHCUZOQXLF-UHFFFAOYSA-N
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Description

5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a quinazoline core with a triazole ring, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol typically involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This reaction leads to the formation of [4,3-c]-annulated triazoloquinazolines . Another method involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to intercalate with DNA, thereby inhibiting DNA replication and transcription . This property is particularly useful in its antimicrobial and anticancer activities. Additionally, the compound’s ability to inhibit certain enzymes makes it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol stands out due to its unique combination of a quinazoline core with a triazole ring, which imparts distinct photophysical properties and biological activities

Properties

IUPAC Name

5-phenyl-2H-[1,2,4]triazolo[4,3-c]quinazoline-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4S/c20-15-18-17-14-11-8-4-5-9-12(11)16-13(19(14)15)10-6-2-1-3-7-10/h1-9H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVJMHCUZOQXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NNC(=S)N24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol synthesized according to the research?

A1: The paper describes that this compound is synthesized through the reaction of 2-phenyl-4-quinazolinylhydrazine with carbon disulfide. This ring closure reaction results in the formation of the desired thiol compound. []

Q2: What is the subsequent reaction of this compound mentioned in the research?

A2: The research further explains that this compound can be easily converted into its corresponding alkylthio derivatives. This transformation is achieved by treating the thiol compound with alkyl halides. []

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